Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid structure
85740-98-3 structure
Nombre del producto:4-Chloro-3-methoxybenzoic acid
Número CAS:85740-98-3
MF:C8H7ClO3
Megavatios:186.592381715775
MDL:MFCD00269640
CID:90924
PubChem ID:2063378

4-Chloro-3-methoxybenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-3-methoxybenzoic acid
    • 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
    • 4-Chloro-m-anisic Acid
    • Benzoic acid, 4-chloro-3-methoxy-
    • 3-methoxy-4-chlorobenzoic acid
    • 4-chloro-3-methoxy-benzoic Acid
    • PubChem4565
    • OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 3-Methoxy 4-Chloro Benzoic Acid
    • Benzoic acid,4-chloro-3-methoxy-
    • BBL104210
    • CL8115
    • STL558074
    • SBB008504
    • VZ28765
    • CM12590
    • AS027
    • 4-Chloro-3-methoxybenzoicacid
    • 4-Chloro-3-methoxybenzoic acid (ACI)
    • SB39077
    • C3304
    • J-515014
    • FS-2601
    • MFCD00269640
    • AC-26024
    • Z1741972864
    • CHEMBL1622754
    • DTXSID10366245
    • SY021858
    • 4-chloro-3-methoxy benzoic acid
    • DB-006758
    • EN300-93469
    • 4-Chloro-3-methoxybenzoic acid, AldrichCPR
    • CS-W019523
    • SCHEMBL411025
    • 85740-98-3
    • AKOS003307382
    • MDL: MFCD00269640
    • Renchi: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
    • Clave inchi: OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(OC)C(Cl)=CC=1)O

Atributos calculados

  • Calidad precisa: 186.00800
  • Masa isotópica única: 186.008
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 46.5

Propiedades experimentales

  • Denso: 1.352
  • Punto de fusión: 217.0 to 221.0 deg-C
  • Punto de ebullición: 325.4℃ at 760 mmHg
  • Punto de inflamación: 150.6°C
  • índice de refracción: 1.562
  • PSA: 46.53000
  • Logp: 2.04680

4-Chloro-3-methoxybenzoic acid Información de Seguridad

4-Chloro-3-methoxybenzoic acid Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-3-methoxybenzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A013027469-500mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
500mg
$815.00 2023-08-31
TRC
C428113-500mg
4-Chloro-3-methoxybenzoic acid
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500mg
$87.00 2023-05-18
Enamine
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85740-98-3 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-93469-50.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
50.0g
$376.0 2025-03-21
Enamine
EN300-93469-100.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
100.0g
$635.0 2025-03-21
Enamine
EN300-93469-1g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
1g
$26.0 2023-09-01
Enamine
EN300-93469-5g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
5g
$71.0 2023-09-01
Enamine
EN300-93469-0.05g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
0.05g
$19.0 2025-03-21
Apollo Scientific
OR401000-5g
4-Chloro-3-methoxybenzoic acid
85740-98-3 98+%
5g
£42.00 2025-02-20
Alichem
A013027469-250mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
250mg
$484.80 2023-08-31

4-Chloro-3-methoxybenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Determination of absolute structure of (-)-oudemansin B
Akita, Hiroyuki; et al, Tetrahedron Letters, 1986, 27(44), 5397-400

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Referencia
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referencia
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Referencia
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referencia
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Métodos de producción 6

Condiciones de reacción
Referencia
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4408-14

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
Referencia
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

Métodos de producción 8

Condiciones de reacción
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referencia
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
1.2 Reagents: Sulfuric acid ;  acidified, rt
Referencia
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referencia
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Referencia
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs
Cantillana, T.; et al, Chemosphere, 2009, 76(6), 805-810

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ;  acidified, rt
Referencia
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referencia
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Zinc chloride
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Referencia
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Referencia
Design and synthesis of a new series of highly potent RAF kinase-inhibiting triarylpyrazole derivatives possessing antiproliferative activity against melanoma cells
Khan, Mohammad Ashrafuddin; et al, Future Medicinal Chemistry, 2016, 8(18), 2197-2211

4-Chloro-3-methoxybenzoic acid Raw materials

4-Chloro-3-methoxybenzoic acid Preparation Products

4-Chloro-3-methoxybenzoic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
A10250
Pureza:99%
Cantidad:25g
Precio ($):164.0